1-Nitro-2-nitrosocyclooctane

Description

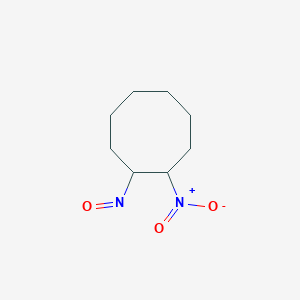

1-Nitro-2-nitrosocyclooctane is an alicyclic compound featuring adjacent nitro (-NO₂) and nitroso (-NO) functional groups on an eight-membered carbon ring. The cyclooctane backbone introduces moderate ring strain, which influences its stability and reactivity compared to analogous acyclic or aromatic systems.

Properties

CAS No. |

15564-62-2 |

|---|---|

Molecular Formula |

C8H14N2O3 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-nitro-2-nitrosocyclooctane |

InChI |

InChI=1S/C8H14N2O3/c11-9-7-5-3-1-2-4-6-8(7)10(12)13/h7-8H,1-6H2 |

InChI Key |

UKNXQTWLWBWMEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(C(CC1)N=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-nitro-2-nitrosocyclooctane with structurally or functionally related compounds, emphasizing molecular features, stability, and applications.

Table 1: Comparative Properties of Nitro/Nitroso Compounds

| Compound Name | Structure | Molecular Weight (g/mol) | Physical State | Stability Notes | Applications |

|---|---|---|---|---|---|

| This compound | Cyclooctane with -NO₂ and -NO | 190.16* | Theoretical† | Sensitive to light/heat; ring strain may reduce stability | Research precursor, mechanistic studies |

| N-Nitrosodimethylamine | (CH₃)₂N-NO | 74.08 | Liquid | Volatile; carcinogenic; decomposes at >150°C | Toxicology studies, industrial byproduct |

| 4-Nitroquinoline-N-oxide | Nitrated quinoline with -NO₂ | 190.16 | Solid | Stable crystalline solid; mutagenic | Cancer research, DNA damage models |

| 5-Nitrosalicylaldehyde | Salicylaldehyde with -NO | 167.12 | Crystalline | Light-sensitive; oxidizes readily | Chelating agent, coordination chemistry |

*Calculated based on cyclooctane (C₈H₁₄) + NO₂ (46) + NO (30). †No experimental data on isolated bulk material.

Key Findings:

However, its stability likely exceeds that of acyclic nitrosoamines (e.g., N-nitrosodimethylamine), which are highly volatile and thermally labile . Adjacent nitro and nitroso groups may foster intramolecular interactions, such as hydrogen bonding or redox reactions, further complicating its stability profile.

Functional Group Reactivity :

- Unlike 5-nitrosalicylaldehyde, where the nitroso group is conjugated with an aromatic aldehyde, the alicyclic nitroso group in this compound lacks aromatic stabilization, rendering it more reactive toward electrophiles or nucleophiles .

Applications and Limitations: While 4-nitroquinoline-N-oxide is widely used in mutagenicity assays due to its DNA-binding properties, this compound’s applications remain speculative. Its dual functionality could make it a candidate for studying nitrosation-nitrification pathways in strained systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.